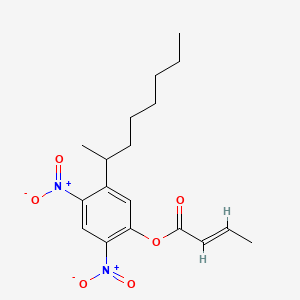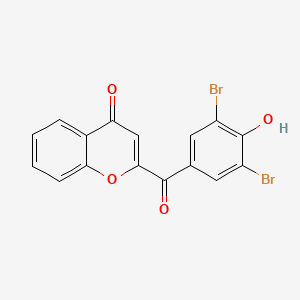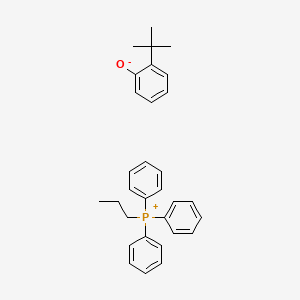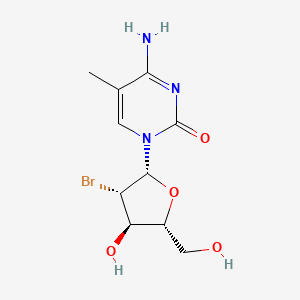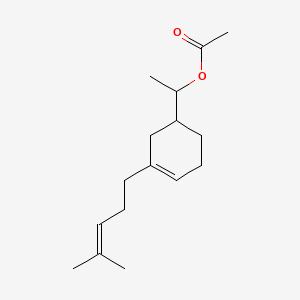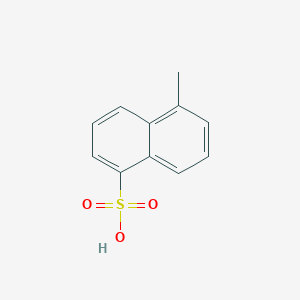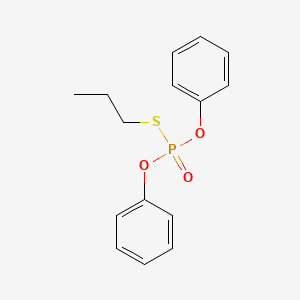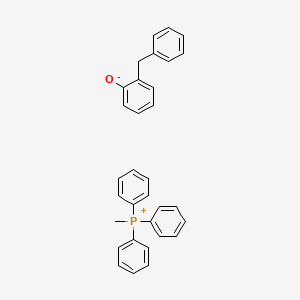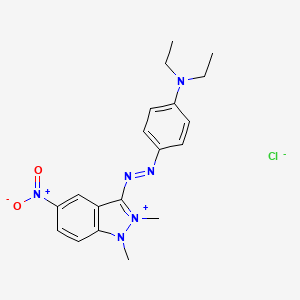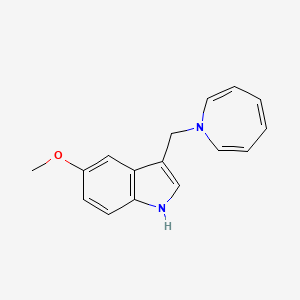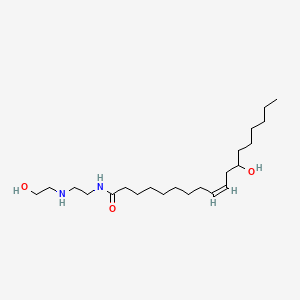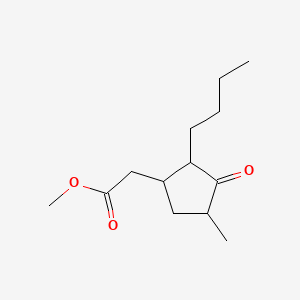
Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol It is known for its unique structure, which includes a cyclopentane ring substituted with butyl, methyl, and oxo groups, as well as an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate typically involves the esterification of 2-butyl-4-methyl-3-oxocyclopentaneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, its derivatives may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects . The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- Methyl 2-butyl-4-oxocyclopentaneacetate
- Methyl 2-butyl-3-oxocyclopentaneacetate
- Methyl 2-butyl-4-methylcyclopentaneacetate
Comparison: Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate is unique due to the presence of both butyl and methyl substituents on the cyclopentane ring, along with an oxo group and an ester functional group.
Properties
CAS No. |
84604-48-8 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 2-(2-butyl-4-methyl-3-oxocyclopentyl)acetate |
InChI |
InChI=1S/C13H22O3/c1-4-5-6-11-10(8-12(14)16-3)7-9(2)13(11)15/h9-11H,4-8H2,1-3H3 |
InChI Key |
MSBRSFQZKZOPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(CC(C1=O)C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


